molecular formula C29H22Cl2N2 B12623803 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-91-2

2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline

Cat. No.: B12623803
CAS No.: 917804-91-2
M. Wt: 469.4 g/mol
InChI Key: GHZVWIBNALEEAQ-UHFFFAOYSA-N
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Description

2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with phenyl and chlorophenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with aniline derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as phenylboronic acid, which facilitates the formation of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its amine derivatives.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
  • 2,4-Bis(4-chlorophenyl)-6-chloropyridine
  • 2,2-Bis(4-chlorophenyl)acetic acid

Uniqueness

Compared to similar compounds, 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline stands out due to its unique combination of phenyl and chlorophenyl groups attached to the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .

Properties

CAS No.

917804-91-2

Molecular Formula

C29H22Cl2N2

Molecular Weight

469.4 g/mol

IUPAC Name

2-[2,6-bis(4-chlorophenyl)-4-phenyl-4H-pyridin-1-yl]aniline

InChI

InChI=1S/C29H22Cl2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2

InChI Key

GHZVWIBNALEEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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